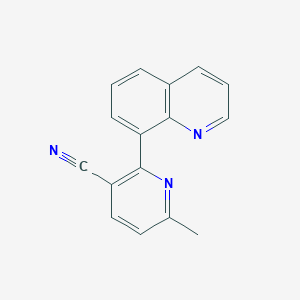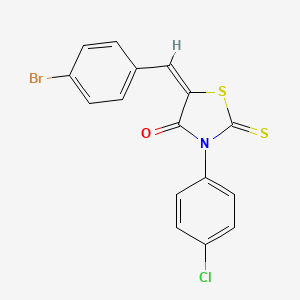
5-(4-bromobenzylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromobenzylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as BBTT, is a thiazolidinone derivative that has gained attention in the scientific community due to its potential therapeutic applications. BBTT is a synthetic compound that has shown promising results in various studies related to cancer, inflammation, and oxidative stress.
Mecanismo De Acción
5-(4-bromobenzylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one exerts its therapeutic effects through various mechanisms. In cancer cells, 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one induces apoptosis by activating caspase-3 and caspase-9 and downregulating Bcl-2 expression. 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In inflammatory cells, 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB signaling pathway. 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one also exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
5-(4-bromobenzylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have a low toxicity profile and does not cause any significant side effects. In animal studies, 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce tumor growth, inflammation, and oxidative stress. 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to improve glucose metabolism and insulin sensitivity in diabetic rats. However, further studies are needed to determine the long-term effects of 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-bromobenzylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high purity and stability, low toxicity profile, and ease of synthesis. However, 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has some limitations, including its limited solubility in water and its potential to degrade under certain conditions. Therefore, the proper storage and handling of 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one are crucial for maintaining its stability and efficacy.
Direcciones Futuras
For 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one research include studying its effects on different types of cancer, optimizing its synthesis method to increase its yield and purity, and exploring its potential as a treatment for other diseases such as diabetes and Alzheimer's disease. Additionally, the development of 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one derivatives with improved efficacy and pharmacokinetic properties could lead to the development of new drugs for various diseases.
Métodos De Síntesis
5-(4-bromobenzylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep reaction involving the condensation of 4-bromobenzaldehyde with 4-chlorophenylthiourea in the presence of a base. The resulting intermediate is then cyclized with mercaptoacetic acid to form the final product, 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one. The synthesis method of 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been optimized to increase its yield and purity, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
5-(4-bromobenzylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. 5-(4-bromobenzylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has also demonstrated anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Propiedades
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNOS2/c17-11-3-1-10(2-4-11)9-14-15(20)19(16(21)22-14)13-7-5-12(18)6-8-13/h1-9H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUVQWWKEOZMIE-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-bromophenyl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6121917.png)
![7-chloro-3,5-dimethyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6121931.png)

![1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6121947.png)
![2-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]propanoic acid](/img/structure/B6121954.png)
![ethyl 3-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]heptanoate](/img/structure/B6121965.png)
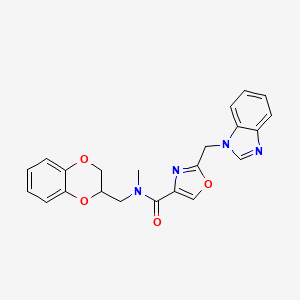
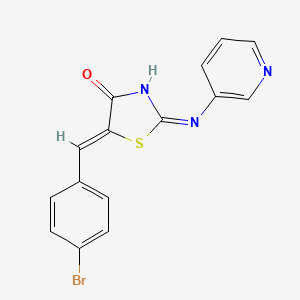
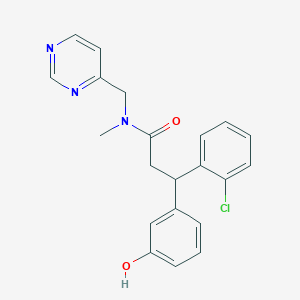
![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-furohydrazide](/img/structure/B6122006.png)
![N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6122012.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)diethylamine](/img/structure/B6122020.png)
![N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide](/img/structure/B6122024.png)
